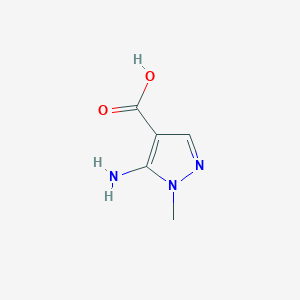

5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRCXLPKLCKSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310440 | |

| Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4058-91-7 | |

| Record name | 4058-91-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | PubChem CID 313342[1] |

| Molecular Weight | 141.13 g/mol | PubChem CID 313342[1] |

| IUPAC Name | 5-amino-1-methylpyrazole-4-carboxylic acid | PubChem CID 313342[1] |

| CAS Number | 4058-91-7 | PubChem CID 313342[1] |

Synthesis Protocol

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the ethyl ester precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, followed by hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This procedure is adapted from the synthesis process described in patent CN105646357A.[2]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, charge a reactor with ethoxy methylene ethyl cyanoacetate. Add toluene as a solvent and stir the mixture until the solid is completely dissolved. Prepare a 40% aqueous solution of methyl hydrazine in a dropping funnel.

-

Reaction: Cool the reactor to 20-25 °C using a chilled brine bath. Begin the dropwise addition of the methyl hydrazine solution, maintaining the internal temperature between 22-30 °C.

-

Insulation: After the addition is complete, continue stirring the reaction mixture at 22-30 °C for 1-3 hours.

-

Reflux: Gradually heat the mixture to reflux temperature and maintain reflux for 2 hours.

-

Work-up: Cool the reaction mixture to 9-10 °C. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration and dry the filter cake to obtain ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Diagram 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

This protocol is a general procedure for the hydrolysis of pyrazole esters, adapted from the hydrolysis of a similar compound.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and a 10% aqueous solution of sodium hydroxide.

-

Reaction: Heat the reaction mixture to reflux and maintain for approximately 10 hours to ensure complete conversion of the ester to the carboxylic acid.

-

Work-up: After reflux, cool the reaction mixture to room temperature.

-

Acidification: Carefully acidify the mixture to a pH of 5-6 with a suitable acid (e.g., concentrated HCl). The carboxylic acid will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and allow it to dry thoroughly.

Diagram 2: Hydrolysis to the Carboxylic Acid.

Characterization Data

The following tables summarize the expected characterization data for this compound based on data from analogous compounds and spectroscopic principles.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | * δ (ppm) ~12-13: Broad singlet, 1H (carboxylic acid proton, -COOH).* δ (ppm) ~7.5: Singlet, 1H (pyrazole C3-H).* δ (ppm) ~5.0-6.0: Broad singlet, 2H (amino group, -NH₂).* δ (ppm) ~3.7: Singlet, 3H (methyl group, -CH₃). |

| ¹³C NMR | * δ (ppm) ~165-175: Carbonyl carbon (-COOH).* δ (ppm) ~150-160: C5-NH₂.* δ (ppm) ~135-145: C3-H.* δ (ppm) ~90-100: C4-COOH.* δ (ppm) ~30-40: Methyl carbon (-CH₃). |

| FTIR (cm⁻¹) | * ~3400-3200: N-H stretching of the amino group.* ~3300-2500: Broad O-H stretching of the carboxylic acid.* ~1700-1650: C=O stretching of the carboxylic acid.* ~1620-1580: N-H bending of the amino group.* ~1550-1450: C=C and C=N stretching of the pyrazole ring. |

| Mass Spec. | * Expected [M+H]⁺: 142.0611 |

Experimental Workflow for Characterization

The following diagram outlines the typical workflow for the characterization of the synthesized this compound.

Diagram 3: Characterization Workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-1-methyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 4058-91-7) is a heterocyclic organic compound that serves as a valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its pyrazole core is a well-established pharmacophore present in numerous approved drugs, highlighting its significance in interacting with biological targets. The presence of both an amino group and a carboxylic acid group provides versatile handles for synthetic modification, allowing for the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and discusses its relevance as a molecular scaffold in modern drug development.

Chemical Identity and Properties

The fundamental identification and physicochemical parameters of this compound are summarized below. While some experimental data is available, key properties such as aqueous solubility, pKa, and logP are not widely reported in public literature. For these, this guide provides detailed standard protocols for their experimental determination in Section 3.0.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4058-91-7 |

| Molecular Formula | C₅H₇N₃O₂ |

| Chemical Structure |  |

| Synonyms | 5-Amino-1-methylpyrazole-4-carboxylic acid, 5-azanyl-1-methyl-pyrazole-4-carboxylic acid |

Table 2: Physicochemical Data for this compound

| Property | Value | Data Type |

| Molecular Weight | 141.13 g/mol | Calculated |

| Melting Point | 155-156 °C | Experimental |

| Boiling Point | 371.3 ± 27.0 °C at 760 mmHg | Predicted |

| Density | 1.6 ± 0.1 g/cm³ | Predicted |

| Aqueous Solubility | Data Not Available | - |

| pKa | Data Not Available | - |

| logP | Data Not Available | - |

Standard Experimental Protocols for Physicochemical Characterization

To address the gaps in available data, this section outlines detailed, standard experimental methodologies for determining the core physicochemical properties of this compound.

Caption: General workflow for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

-

Sample Preparation: The compound must be thoroughly dried and finely ground into a powder. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and attached to a thermometer.

-

Heating: The sample is heated gradually. An initial rapid heating can be used to find an approximate melting range. For an accurate measurement, the heating rate should be controlled to 1-2 °C per minute once the temperature is ~15 °C below the approximate melting point.

-

Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (onset of melting) to the temperature at which the entire sample becomes a transparent liquid (complete melting). A narrow range (e.g., 0.5-2 °C) typically indicates high purity.

Aqueous Solubility Determination

Solubility is a critical factor influencing a drug's absorption and distribution. For an ionizable compound like a carboxylic acid, solubility is highly pH-dependent.

-

Preparation of Saturated Solution (Thermodynamic Solubility): An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is filtered (using a filter that does not bind the compound, e.g., PTFE) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) defines the ionization state of the molecule at different pH values, which profoundly affects its solubility, permeability, and target binding.

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant using an inert salt like KCl.

-

Titration: The solution is placed in a thermostatted vessel with a calibrated pH electrode. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). This point corresponds to the inflection point of the first derivative of the titration curve.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

LogP is the standard measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically pH 7.4 for logD determination, which accounts for ionization) are mixed and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate completely.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

-

Quantification: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol and the aqueous phase is measured using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP (or logD at a specific pH) is the base-10 logarithm of this ratio.

Biological Context and Drug Development Relevance

The this compound scaffold is a "privileged structure" in medicinal chemistry. Molecules containing this core have been shown to exhibit a wide range of biological activities, primarily by acting as inhibitors of various protein kinases and other enzymes.

Derivatives of this core structure are being actively investigated for therapeutic applications, including:

-

Oncology: As inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1][2]

-

Inflammatory Diseases: As inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key transducer in inflammatory signaling pathways.

The physicochemical properties of this core scaffold are critical to its utility. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, anchoring the molecule in the binding site of a target protein. The amino group provides another point for interaction or further chemical modification to modulate properties like solubility, cell permeability, and selectivity.

Caption: Role of the pyrazole scaffold in drug discovery.

Safety Information

While a full toxicological profile is not available, aggregated GHS information suggests that this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and lab coat), should be followed when handling this compound.

Conclusion

This compound is a synthetically versatile molecule with significant potential in drug discovery. This guide has consolidated its known physicochemical properties and provided detailed, standard protocols for determining key parameters that are currently unreported. Understanding these properties is essential for researchers aiming to leverage this valuable scaffold in the design and development of novel therapeutic agents. The established role of the aminopyrazole core in targeting medically relevant proteins underscores the importance of continued investigation into this and related compounds.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

5-amino-1-methyl-1H-pyrazole-4-carboxylic acid CAS number and molecular weight

An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and its role as a key building block in the development of targeted therapeutics.

Core Compound Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4058-91-7[1][2] |

| Molecular Formula | C₅H₇N₃O₂[1][2] |

| Molecular Weight | 141.13 g/mol [1][2] |

| IUPAC Name | 5-amino-1-methylpyrazole-4-carboxylic acid[2] |

Synthesis Protocols

Experimental Protocol: Synthesis of this compound ethyl ester[3]

This protocol is adapted from a patented synthesis process for the ethyl ester derivative, a direct precursor to the carboxylic acid.

-

Reaction Setup: (Ethoxy-methylene) ethyl cyanoacetate is charged into a reactor, followed by the addition of toluene as a solvent. The mixture is stirred until the solid is fully dissolved. A 40% aqueous solution of methyl hydrazine is prepared in a separate dropping funnel.

-

Cyclization Reaction: The reactor is cooled using a chilled brine system to a temperature of 20-25°C. The methyl hydrazine solution is then added dropwise to the reactor, maintaining the internal temperature between 22-30°C.

-

Insulation and Reflux: Following the complete addition of methyl hydrazine, the reaction mixture is insulated and stirred for a period of 1-3 hours. Subsequently, steam is introduced to the reactor jacket to slowly raise the temperature to reflux. The mixture is maintained at reflux for 2 hours.

-

Product Isolation: After the reflux period, the reactor is cooled to 9-10°C. The resulting solid product is collected by filtration.

-

Drying: The collected filter cake (the pyrazole amine product) is dried to yield the final this compound ethyl ester.

Biological Activity and Therapeutic Potential

The this compound scaffold is a crucial component in a variety of biologically active molecules. Its derivatives have been extensively investigated as inhibitors of key signaling proteins implicated in cancer and inflammatory diseases.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Derivatives of the related 5-amino-1H-pyrazole-4-carboxamide have been designed as potent, covalent pan-FGFR inhibitors.[3] These compounds target both wild-type FGFRs and their gatekeeper mutants, which are often responsible for acquired drug resistance in cancer therapy. The aberrant activation of FGFR signaling is a critical driver in numerous cancers.[3]

A representative compound, 10h , demonstrated nanomolar efficacy against multiple FGFR isoforms and potent anti-proliferative activity in various cancer cell lines.[3]

Table 2: In Vitro Activity of FGFR Inhibitor 10h [3]

| Target/Cell Line | IC₅₀ (nM) |

| Biochemical Assays | |

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

| FGFR2 V564F Mutant | 62 |

| Cell Proliferation Assays | |

| NCI-H520 (Lung Cancer) | 19 |

| SNU-16 (Gastric Cancer) | 59 |

| KATO III (Gastric Cancer) | 73 |

Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

The 5-amino-pyrazole core is also integral to the design of IRAK4 inhibitors.[1][4] IRAK4 is a critical serine-threonine kinase that functions as a signal transducer downstream of the Interleukin-1 Receptor (IL-1R) and Toll-like Receptor (TLR) superfamily.[1][4] As such, it represents a highly attractive target for the treatment of a range of inflammatory diseases.[1][4]

Signaling Pathways

The therapeutic potential of this compound derivatives stems from their ability to modulate critical cellular signaling pathways.

FGFR Signaling Pathway Inhibition

FGFR inhibitors prevent the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis. By covalently binding to the receptor, these inhibitors can overcome resistance mutations.

Caption: Covalent inhibition of the FGFR signaling cascade by 5-aminopyrazole derivatives.

IRAK4 Signaling Pathway Inhibition

IRAK4 inhibitors block the signaling cascade initiated by IL-1 and TLR ligands, which is central to the innate immune response and inflammation.

Caption: Inhibition of the IRAK4-mediated inflammatory signaling pathway.

Experimental Methodologies

The development of drugs based on the 5-aminopyrazole scaffold relies on a suite of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.

Protocol: Kinase Inhibition Assay (Example: FGFR)[4][6]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

-

Materials: Recombinant human kinase (e.g., FGFR1), appropriate peptide substrate, ATP, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Serially dilute the test compound to create a range of concentrations. b. In a microplate, combine the kinase, substrate, and test compound at each concentration. c. Initiate the kinase reaction by adding a fixed concentration of ATP (often at or near the Km value). d. Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. Terminate the reaction and quantify the amount of product formed (e.g., ADP) using the detection system. f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Cell Proliferation Assay (Example: NCI-H520 Cells)[4]

-

Objective: To measure the effect of a compound on the proliferation of cancer cells.

-

Materials: Cancer cell line (e.g., NCI-H520), complete culture medium, test compound, and a viability reagent (e.g., CellTiter-Glo®).

-

Procedure: a. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂). d. Add the viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of metabolic activity and cell viability. e. Measure the luminescence or absorbance using a plate reader. f. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value by plotting the data as described for the kinase assay.

References

- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Discovery and Screening of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrazole Carboxylic Acids in Drug Discovery

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their synthetic tractability and ability to interact with a wide range of biological targets have established them as a cornerstone in the development of novel therapeutics.[3][4] This versatile class of compounds has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and enzyme inhibitory properties.[4][5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a key pharmacophore, while the carboxylic acid moiety often acts as a crucial interaction point with biological targets, or as a handle for further chemical modification.[3] This guide provides a comprehensive overview of the early-stage discovery and screening methodologies for identifying and characterizing novel pyrazole carboxylic acid-based drug candidates.

Discovery and Screening Strategies

The identification of bioactive pyrazole carboxylic acids typically follows a systematic workflow, beginning with library synthesis and culminating in the identification of lead compounds with desirable pharmacological profiles.

Compound Library Synthesis

The generation of diverse pyrazole carboxylic acid libraries is a critical first step. One common synthetic approach involves the reaction of β-diketones with hydrazine hydrate or its derivatives.[6] Another versatile method is the 'one-pot' synthesis from arenes and carboxylic acids, which allows for the efficient generation of a wide array of substituted pyrazoles.[7] The strategic introduction of various substituents on the pyrazole core and the modification of the carboxylic acid group are key to exploring the chemical space and identifying structure-activity relationships (SAR).

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is an essential tool for rapidly evaluating large libraries of pyrazole carboxylic acids against specific biological targets.[8][9][10] The process involves the miniaturization and automation of assays to enable the testing of thousands of compounds in a short period.[8] A typical HTS workflow includes assay development and validation, a primary screen to identify initial "hits," and a secondary screen to confirm the activity and determine the potency of these hits.[11]

The general workflow for a high-throughput screening campaign is depicted below.

Key Screening Assays and Experimental Protocols

A variety of in vitro assays are employed to screen pyrazole carboxylic acids for their biological activity. The choice of assay depends on the therapeutic area and the specific molecular target of interest.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

These assays are fundamental in cancer research to determine the effect of compounds on cell proliferation and to assess their cytotoxic potential.[1][7][12][13][14]

Experimental Protocol: MTT Assay for IC50 Determination

-

Cell Seeding:

-

Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the pyrazole carboxylic acid compounds in culture medium. A common starting concentration is 100 µM with 2- to 10-fold dilutions.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Enzyme Inhibition Assays

Many pyrazole carboxylic acids exert their therapeutic effects by inhibiting specific enzymes.[2][15][16][17][18][19][20][21][22][23][24]

This colorimetric assay is used to identify inhibitors of carbonic anhydrase, an enzyme family implicated in various diseases.[2][15][16][17][18][22][23]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES, pH 7.4.

-

Enzyme Solution: Prepare a working solution of human carbonic anhydrase (e.g., hCA I or hCA II) in the assay buffer.

-

Substrate Solution: Prepare a solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.

-

Inhibitor Solutions: Prepare serial dilutions of the pyrazole carboxylic acid compounds and a standard inhibitor (e.g., Acetazolamide) in a suitable solvent like DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 160 µL of assay buffer, 20 µL of the enzyme solution, and 10 µL of the inhibitor solution (or vehicle) to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 10 µL of the substrate solution to each well.

-

Immediately measure the increase in absorbance at 400-405 nm in kinetic mode using a microplate reader at 30-second intervals for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

-

Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Calculate the IC50 or Ki values by fitting the data to appropriate inhibition models.

-

This fluorescence-based assay is crucial for identifying inhibitors of the Dengue virus protease, a key target for antiviral drug development.[3][25][26][27][28]

Experimental Protocol: Dengue Virus NS2B-NS3 Protease FRET Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 1 mM CHAPS.

-

Enzyme Solution: Dilute recombinant Dengue virus NS2B-NS3 protease in cold assay buffer to the desired concentration (e.g., 10 nM).

-

Substrate Solution: Prepare a working solution of a fluorogenic peptide substrate (e.g., Bz-nKRR-AMC) in the assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the pyrazole carboxylic acid compounds in DMSO.

-

-

Assay Procedure:

-

In a black 96-well plate, add 1 µL of the inhibitor solutions or DMSO (control).

-

Add 50 µL of the enzyme solution to each well and incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

-

Fluorescence Measurement:

-

Immediately measure the increase in fluorescence intensity (e.g., excitation at 360 nm, emission at 440 nm) over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the reaction rates from the linear portion of the fluorescence curves.

-

Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

-

The following diagram illustrates the principle of the FRET-based protease inhibition assay.

This assay is used to identify inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy.[29][19][21][30]

Experimental Protocol: VEGFR2 Kinase Assay

-

Reagent Preparation:

-

Kinase Buffer: e.g., Tris-HCl, MgCl2, DTT.

-

Enzyme Solution: Recombinant human VEGFR2 kinase domain.

-

Substrate Solution: A specific synthetic peptide substrate for VEGFR2 and ATP.

-

Detection Reagent: e.g., ADP-Glo™, HTRF®, or ELISA-based antibody.

-

-

Assay Procedure:

-

In a microplate, add the kinase buffer, VEGFR2 enzyme, and serially diluted pyrazole carboxylic acid compounds.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and add the detection reagent.

-

-

Signal Measurement and Data Analysis:

-

Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

The signaling pathway initiated by VEGFR2 activation is a common target for pyrazole carboxylic acid inhibitors.

Antiviral Assays (e.g., Plaque Reduction Assay)

This assay is the gold standard for evaluating the ability of compounds to inhibit the replication of lytic viruses.[5][31][32][33][34]

Experimental Protocol: Plaque Reduction Assay

-

Cell and Virus Preparation:

-

Seed a monolayer of susceptible host cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the virus stock to determine the titer that produces 50-100 plaques per well.

-

-

Compound Treatment and Infection:

-

Prepare serial dilutions of the pyrazole carboxylic acid compounds in serum-free medium.

-

Pre-treat the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.

-

Infect the cells with the virus at the predetermined multiplicity of infection (MOI) in the presence of the corresponding compound concentrations.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing the respective compound concentrations.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution like 4% formaldehyde.

-

Remove the overlay and stain the cell monolayer with a solution such as 0.5% crystal violet.

-

Wash the plates, allow them to dry, and count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

-

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic data collection and analysis are crucial for understanding the relationship between the chemical structure of pyrazole carboxylic acids and their biological activity.

Quantitative Data Summary

The results from screening assays should be compiled into well-structured tables to facilitate comparison and SAR analysis.

Table 1: Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives against Carbonic Anhydrase Isoforms

| Compound ID | R1 Substituent | R2 Substituent | hCA I Ki (nM)[15] | hCA II Ki (nM)[15] |

| 9 | H | H | 533.1 ± 187.8 | 624.6 ± 168.2 |

| 10 | 4-F | H | 411.2 ± 101.5 | 511.9 ± 123.7 |

| 13 | 4-F | 4-SO2NH2 | 321.4 ± 11.2 | 412.5 ± 115.4 |

| 14 | 4-Br | 4-SO2NH2 | 316.7 ± 9.6 | 433.8 ± 109.1 |

| Acetazolamide | - | - | 278.8 ± 44.3 | 293.4 ± 46.4 |

Table 2: Antiviral and Protease Inhibitory Activity of Pyrazole-3-Carboxylic Acid Derivatives against Dengue Virus

| Compound ID | C5 Substituent | N1 Substituent | DENV Protease IC50 (µM)[29] | DENV-2 Antiviral EC50 (µM)[29] |

| 8 | Pyridine | Phenyl | 6.5 | >50 |

| 11 | Thiophene | 2-methylphenyl | 14 | 21 |

| 17 | Pyridine | 2-methylphenyl | ND | 9.7 |

| 30 | 2-aminopyrimidine | 2-methylphenyl | 2.2 | 4.1 |

| 53 | 2-aminopyrimidine | Cyclohexyl | 7.9 | 12 |

| ND: Not Determined |

Structure-Activity Relationship (SAR)

The data gathered from screening campaigns allows for the elucidation of SAR, which guides the optimization of lead compounds. For instance, in a series of pyrazole carboxylic acid inhibitors of carbonic anhydrase, the introduction of a sulfonamide group and specific halogen substitutions on the phenyl rings significantly influenced the inhibitory potency.[15] Similarly, for Dengue virus protease inhibitors, the nature of the substituents at the C5 and N1 positions of the pyrazole ring dramatically impacts both protease inhibition and antiviral activity.[29]

Conclusion and Future Perspectives

The early discovery and screening of pyrazole carboxylic acids is a dynamic and fruitful area of drug discovery. The combination of efficient library synthesis, robust high-throughput screening assays, and systematic SAR analysis has led to the identification of numerous promising drug candidates. Future efforts in this field will likely focus on the exploration of novel chemical space through innovative synthetic methodologies, the development of more sophisticated and physiologically relevant screening assays (e.g., 3D cell culture models), and the application of computational tools for in silico screening and lead optimization. The continued investigation of this versatile chemical scaffold holds great promise for the development of new and effective treatments for a wide range of human diseases.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 9. benchchem.com [benchchem.com]

- 10. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 12. researchgate.net [researchgate.net]

- 13. texaschildrens.org [texaschildrens.org]

- 14. clyte.tech [clyte.tech]

- 15. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. VEGFR2 inhibition assay [bio-protocol.org]

- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]

- 23. assaygenie.com [assaygenie.com]

- 24. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Evaluation of Novel Inhibitors against the NS2B-NS3 Protease of Dengue Fever Virus Type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. protocols.io [protocols.io]

- 29. benchchem.com [benchchem.com]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 32. benchchem.com [benchchem.com]

- 33. asm.org [asm.org]

- 34. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

Spectroscopic Profile of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines generalized experimental protocols for these analytical techniques, and presents a conceptual framework for its analysis and potential mode of action.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | 10.0 - 13.0 | Singlet (broad) |

| NH₂ | 5.0 - 7.0 | Singlet (broad) |

| C3-H | 7.5 - 8.0 | Singlet |

| N-CH₃ | 3.5 - 4.0 | Singlet |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C5 (C-NH₂) | 150 - 160 |

| C3 | 135 - 145 |

| C4 (C-COOH) | 90 - 100 |

| N-CH₃ | 30 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized below. Carboxylic acids typically exhibit a very broad O-H stretching band due to hydrogen bonding.[1][2][3]

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H (Amine) | 3300 - 3500 | Medium (two bands) |

| C-H (Methyl/Aromatic) | 2850 - 3100 | Medium to Weak |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=N / C=C (Pyrazole Ring) | 1500 - 1650 | Medium |

| C-N | 1250 - 1350 | Medium |

| C-O | 1200 - 1300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are suitable.[4][5][6][7][8]

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol [9] |

| Predicted [M+H]⁺ (ESI/CI) | m/z 142.06 |

| Predicted [M-H]⁻ (ESI) | m/z 140.05 |

| Potential Major Fragments | Loss of H₂O, CO₂, NH₃ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration-dependent.[2]

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time may be necessary to observe the quaternary carbons, including the carbonyl carbon.

-

IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation : Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation : Use a mass spectrometer equipped with an ESI or CI source.

-

Data Acquisition :

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and analyze the resulting daughter ions.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a hypothetical signaling pathway where a pyrazole-based inhibitor might be active.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

- 6. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 7. pharmafocuseurope.com [pharmafocuseurope.com]

- 8. acdlabs.com [acdlabs.com]

- 9. This compound | C5H7N3O2 | CID 313342 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive technical guide detailing the critical physicochemical properties of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. This whitepaper provides an in-depth overview of the solubility and stability of this heterocyclic compound, offering standardized experimental protocols for its assessment in a variety of solvent systems relevant to pharmaceutical development.

The guide addresses a significant knowledge gap, as publicly available quantitative data on the solubility and stability of this compound is limited. By outlining robust methodologies, this document serves as an essential resource for scientists working with this and similar molecules, ensuring reliable and reproducible experimental outcomes.

Introduction

This compound is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility and stability is paramount for its advancement through the development pipeline, from early-stage screening to formulation and manufacturing. This guide provides a framework for systematically evaluating these key parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its bioavailability and developability. The following sections outline a protocol for determining the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination

A standardized shake-flask method is recommended for determining the equilibrium solubility of the target compound in a range of pharmaceutically relevant solvents.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO)).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent and temperature.

A logical workflow for this experimental protocol is visualized below.

Hypothetical Solubility Data

The following table presents a template for summarizing the solubility data that would be generated from the protocol described above.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Water | 25 | Data Point | Data Point |

| Water | 37 | Data Point | Data Point |

| PBS (pH 7.4) | 25 | Data Point | Data Point |

| PBS (pH 7.4) | 37 | Data Point | Data Point |

| 0.1 N HCl | 25 | Data Point | Data Point |

| 0.1 N HCl | 37 | Data Point | Data Point |

| Ethanol | 25 | Data Point | Data Point |

| Methanol | 25 | Data Point | Data Point |

| Acetone | 25 | Data Point | Data Point |

| DMSO | 25 | Data Point | Data Point |

Stability Profile

Assessing the chemical stability of this compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.

Methodology:

-

Stress Conditions: Solutions of the compound are prepared in various media and subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is stored at 105 °C for 24 hours.

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity and Mass Balance: Peak purity analysis (e.g., using a photodiode array detector) and mass balance calculations should be performed to ensure that all major degradation products are detected.

A diagram illustrating the logical flow of a forced degradation study is provided below.

Hypothetical Stability Data

The results of the forced degradation studies can be summarized in the following table format.

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Comments |

| 0.1 N HCl, 60°C, 24h | Data Point | Data Point | e.g., Major degradant at RRT 0.85 |

| 0.1 N NaOH, 60°C, 24h | Data Point | Data Point | e.g., Rapid degradation observed |

| 3% H₂O₂, RT, 24h | Data Point | Data Point | e.g., Stable to oxidation |

| 105°C, 24h (Solid) | Data Point | Data Point | e.g., No significant degradation |

| Photostability (ICH Q1B) | Data Point | Data Point | e.g., Slight discoloration, minor degradant |

Conclusion

This technical guide provides a standardized framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the outlined protocols offer a clear path for researchers to generate the necessary data to support its development. Adherence to these methodologies will ensure the generation of high-quality, reliable data, facilitating informed decision-making in the drug discovery and development process. Professionals in the field are encouraged to adopt these protocols to characterize this and other novel chemical entities.

Illuminating the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Aminopyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Among its varied forms, aminopyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities. Their structural versatility allows for facile modification, enabling the exploration of vast chemical spaces and the fine-tuning of biological activity. This technical guide provides an in-depth overview of the screening of novel aminopyrazole derivatives for anticancer, antimicrobial, and anti-inflammatory properties, complete with detailed experimental protocols and a focus on key signaling pathways.

Core Biological Activities and Screening Methodologies

Aminopyrazole derivatives have been extensively investigated for a range of therapeutic applications. This section details the common in vitro screening methods used to identify and characterize their biological potential.

Anticancer Activity

Aminopyrazoles have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[1][2] A key mechanism of action for some aminopyrazoles is the inhibition of protein kinases, such as p38 MAPK, which are crucial for cancer cell proliferation and survival.[2][3]

Table 1: Anticancer and Antioxidant/Anti-inflammatory Activity of Selected Aminopyrazole Derivatives

| Compound ID | Substitution Pattern | Anticancer Activity (IC50 in µM) vs. HeLa Cells | Antioxidant Activity (DPPH Scavenging, IC50 in µM) | Anti-inflammatory Activity (ROS Inhibition in platelets, IC50 in µM) |

| AP-1 | 3-phenyl, 5-amino | 15.2 | > 100 | 85.3 |

| AP-2 | 3-(4-chlorophenyl), 5-amino | 8.7 | 75.4 | 62.1 |

| AP-3 | 3-(4-methoxyphenyl), 5-amino | 12.1 | 52.8 | 45.7 |

| AP-4 | 1,3-diphenyl, 5-amino | 5.4 | 35.1 | 28.9 |

Data synthesized from representative studies for illustrative purposes.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new therapeutic agents. Aminopyrazole derivatives have shown promise as both antibacterial and antifungal agents.[4][5] Their mechanism of action can involve the disruption of microbial cell walls or the inhibition of essential enzymes.

Table 2: Antimicrobial and Anti-inflammatory Activity of Selected Aminopyrazole Derivatives

| Compound ID | Substitution Pattern | Antibacterial Activity (MIC in µg/mL) vs. E. coli | Antifungal Activity (MIC in µg/mL) vs. A. niger | Anti-inflammatory Activity (% Inhibition of Edema at 50 mg/kg) |

| AP-5 | 4-formyl, 3-phenyl | 62.5 | 125 | 45% |

| AP-6 | 4-formyl, 3-(4-nitrophenyl) | 31.25 | 62.5 | 58% |

| AP-7 | 4-formyl, 3-(thiophen-2-yl) | 15.6 | 31.25 | 65% |

| AP-8 | 4-((phenylimino)methyl), 3-phenyl | 125 | 250 | 32% |

Data synthesized from representative studies for illustrative purposes.[5][6]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Aminopyrazole derivatives have been identified as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[7][8] This selectivity for COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful screening of novel compounds. This section provides step-by-step methodologies for the key assays discussed.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the aminopyrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Agar Well Diffusion Method for Antimicrobial Screening

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, A. niger) equivalent to a 0.5 McFarland standard.

-

Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the aminopyrazole derivative solution (at a specific concentration) into each well. Include a solvent control and a positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, and a solution of human recombinant COX-2 enzyme. Prepare solutions of the test aminopyrazole derivatives and a reference inhibitor (e.g., celecoxib) in DMSO.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme. Then, add the test compounds at various concentrations or the reference inhibitor. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a solution of HCl.

-

Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorometric detection kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizing the Drug Discovery and Signaling Pathways

Understanding the broader context of drug discovery and the specific molecular pathways targeted by aminopyrazole derivatives is crucial for rational drug design.

General Workflow for Drug Discovery and Screening

The journey from a novel compound to a potential drug involves a multi-step process of screening and optimization.

p38 MAPK Signaling Pathway in Cancer

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer.

References

- 1. Drug Discovery Workflow - What is it? [vipergen.com]

- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Patent Landscape of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The synthetically accessible and versatile scaffold of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid has emerged as a significant building block in modern drug discovery. Its derivatives have shown considerable promise, particularly in the realm of kinase inhibition, attracting substantial attention from pharmaceutical and biotechnology companies. This technical guide provides a comprehensive overview of the patent landscape surrounding this core moiety, detailing its synthesis, therapeutic applications, and the biological rationale for its use, with a focus on its role in the development of novel kinase inhibitors.

Synthesis of the Core Scaffold

The synthesis of this compound and its esters is well-documented in the patent literature. A common and efficient method involves the cyclization of a substituted cyanoacetate with methylhydrazine.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

A representative synthesis protocol for the ethyl ester of the core compound is detailed in patent CN105646357A.[1]

Materials:

-

Ethoxy methylene ethyl cyanoacetate

-

40% Methylhydrazine aqueous solution

-

Toluene

-

Chilled brine

-

Steam

Procedure:

-

Ethoxy methylene ethyl cyanoacetate is added to a reactor, followed by the addition of toluene. The mixture is stirred until the solid is fully dissolved.

-

A 40% aqueous solution of methylhydrazine is added dropwise to the reactor while maintaining the temperature between 22-30°C using a chilled brine bath.

-

After the addition is complete, the reaction mixture is stirred at this temperature for 1-3 hours.

-

Steam is then introduced to the reactor to slowly raise the temperature to reflux. The mixture is refluxed for 2 hours.

-

After reflux, the mixture is cooled to 9-10°C, and the resulting solid is collected by filtration.

-

The filter cake is dried to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Experimental Protocol: Hydrolysis to this compound

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure that can be accomplished using basic or acidic conditions. A general protocol is as follows:

Materials:

-

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

-

Sodium hydroxide (or other suitable base)

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of ethanol and water.

-

A solution of sodium hydroxide in water is added to the mixture.

-

The reaction mixture is heated to reflux and monitored by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is then acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried to yield this compound.

Therapeutic Applications: A Hub for Kinase Inhibitor Development

The patent landscape for derivatives of this compound is dominated by their application as kinase inhibitors. This scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors of several important kinase targets, most notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Fibroblast Growth Factor Receptors (FGFRs).

IRAK4 Inhibition

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Several patents and scientific publications describe the development of IRAK4 inhibitors based on the 5-aminopyrazole scaffold.

Caption: FGFR Signaling Pathway and Point of Inhibition.

| Compound ID | Target | IC50 (nM) | Cell-based Assay | Cell Line | Reference |

| Cpd 11 | FGFR2 | <10 | - | - | BioWorld [2] |

| PRN1371 | FGFR1-4 | - | In vivo efficacy in solid tumors | - | ACS Publications [3] |

The effect of FGFR inhibitors on cancer cell growth is typically assessed using a cell proliferation assay.

Materials:

-

Cancer cell line with known FGFR activation (e.g., SNU-16, KATO III)

-

Cell culture medium and supplements

-

Test compounds (derivatives of this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures the amount of ATP, which is proportional to the number of viable cells.

-

Measure the luminescence using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) values for the test compounds by plotting the percentage of cell viability against the compound concentration.

Patent Landscape Overview: Key Players and Evolution

The patent landscape for this compound derivatives reflects a competitive environment with several pharmaceutical companies and research institutions actively developing novel kinase inhibitors based on this scaffold.

dot

Caption: Evolution of the Core Scaffold in the Patent Landscape.

Conclusion

The this compound core has proven to be a highly valuable scaffold in the field of drug discovery, particularly for the development of kinase inhibitors. The patent landscape is active, with a strong focus on IRAK4 and FGFR as key targets for inflammatory diseases and oncology, respectively. The synthetic accessibility of the core and the ability to readily introduce diverse substituents make it an attractive starting point for generating compound libraries for high-throughput screening and lead optimization. For researchers and drug development professionals, understanding the existing patent landscape, key biological targets, and established experimental protocols is crucial for navigating this competitive and promising area of therapeutic development.

References

Safety and Toxicity Profile of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicity data for the heterocyclic compound 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 4058-91-7). Due to the limited specific toxicological studies on this exact molecule, this guide also incorporates data from structurally related pyrazole derivatives to provide a broader understanding of its potential toxicological profile. This information is intended to support risk assessment and guide future research in drug development and other applications.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 4058-91-7 | Biosynce |

| Molecular Formula | C5H7N3O2 | - |

| Molecular Weight | 141.13 g/mol | - |

| Melting Point | 155-156 °C | Biosynce |

| Boiling Point | 371.3 ± 27.0 °C at 760 mmHg | Biosynce |

| Density | 1.6 ± 0.1 g/cm³ | Biosynce |

Toxicological Summary

Acute Toxicity

No specific LD50 values for this compound have been identified in the public domain. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements for closely related compounds, which are summarized below.

| Compound | CAS Number | Hazard Statements |

| 5-amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |

| methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 110860-60-1 | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |

This data is for structural analogs and should be used for preliminary hazard assessment only.

Genotoxicity and Mutagenicity

Specific genotoxicity data for this compound is not available. However, studies on other pyrazole derivatives, particularly those with a methyl-pyrazole structure, have indicated a potential for genotoxicity. The proposed mechanism often involves the induction of oxidative stress. Aromatic amines, a structural feature present in the target compound, are a class of chemicals for which mutagenicity is a known concern and often requires metabolic activation to be detected in assays like the Ames test.

Skin and Eye Irritation

Based on information from suppliers and GHS classifications of related compounds, this compound is expected to be a skin and eye irritant[1].

Potential Mechanisms of Toxicity

Based on studies of related pyrazole compounds, two primary mechanisms of toxicity are of potential concern: oxidative stress and mitochondrial dysfunction.

Oxidative Stress

Certain pyrazole derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage. This can occur through various pathways, including the activation of NADPH oxidase.

Mitochondrial Toxicity

Some 1-methyl-pyrazole derivatives have been found to cause acute toxicity by inhibiting mitochondrial respiration. This can lead to a depletion of cellular ATP and ultimately cell death. Pyrazole-based compounds have been investigated as inhibitors of the mitochondrial pyruvate carrier (MPC), which would disrupt cellular metabolism.

Experimental Protocols for Toxicity Assessment

The following are generalized experimental protocols based on OECD guidelines that are recommended for assessing the toxicity of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is used to estimate the LD50 value.

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

-

Housing and Fasting: Animals are housed individually and fasted (food, but not water) for a specified period before dosing.

-

Dose Administration: The compound is administered orally by gavage. The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome for the previous animal.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This test assesses the potential of a substance to cause skin irritation.

-

Test System: A commercially available Reconstructed human Epidermis (RhE) model.

-

Application: The test substance is applied topically to the epidermis tissue.

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period, followed by rinsing and incubation.

-

Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: A substance is classified as an irritant if the mean tissue viability is below a defined threshold compared to the negative control.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This test is used to detect gene mutations.

-

Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic conversion.

-

Exposure: The test substance is mixed with the bacterial culture and plated on a minimal agar medium lacking the required amino acid.

-

Incubation: Plates are incubated for 48-72 hours.